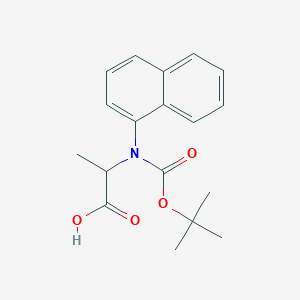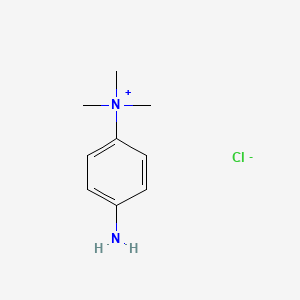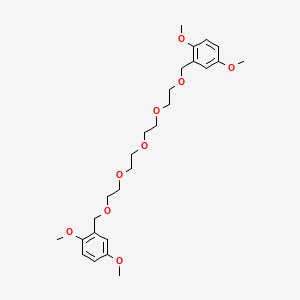
1-(2-Carboxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxyphenyl)-3-chloropropan-2-one is an organic compound that features a carboxylic acid group and a chlorinated ketone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-3-chloropropan-2-one typically involves the reaction of 2-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group of 2-carboxybenzaldehyde reacts with the chloroacetone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Carboxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxyphenyl)-3-chloropropan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Carboxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorinated ketone can participate in nucleophilic addition and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Carboxyphenyl)iminodiacetate: Similar structure with an iminodiacetate group instead of a chlorinated ketone.
2-Carboxyphenyl diselenide: Contains a diselenide group instead of a chlorinated ketone.
2-Carboxyphenyl selenide: Contains a selenide group instead of a chlorinated ketone.
Uniqueness
1-(2-Carboxyphenyl)-3-chloropropan-2-one is unique due to its combination of a carboxylic acid group and a chlorinated ketone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
2-(3-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-6-8(12)5-7-3-1-2-4-9(7)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI-Schlüssel |
WAKORQYYBIFNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)


